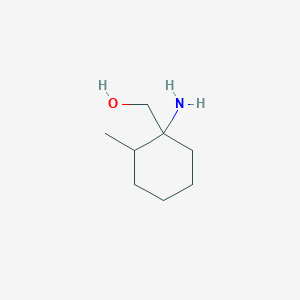
(1-Amino-2-methylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Amino-2-methylcyclohexyl)methanol” is a chemical compound with the molecular formula C8H17NO . It is a member of the cyclohexane family, which are cyclic compounds containing only carbon-hydrogen bonds and carbon-carbon single bonds .
Molecular Structure Analysis
The molecular structure of “(1-Amino-2-methylcyclohexyl)methanol” consists of a cyclohexane ring with a methyl (CH3) and an amino (NH2) group attached to one carbon, and a methanol (CH2OH) group attached to another carbon .Physical And Chemical Properties Analysis
“(1-Amino-2-methylcyclohexyl)methanol” has a molecular weight of 143.23 . Other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique
Direct N-Monomethylation of Aromatic Primary Amines
A method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, showcasing methanol's role in synthetic organic chemistry. This process, characterized by low catalyst loading, broad substrate scope, and excellent selectivities, represents an environmentally friendly and efficient approach to amine methylation (Li et al., 2012).
Synthesis of Carbocyclic Nucleosides and Pro-Tides
Research into the synthesis of novel carbocyclic nucleosides and pro-tides derived from 4-oxatricyclo[4.2.1.03,7]nonane-9-methanol demonstrates the compound's utility in creating biologically relevant molecules. These compounds have potential applications in medicinal chemistry and drug development (Hřebabecký et al., 2007).
Methanol as a Sustainable C1 Source
Methanol's role as a sustainable C1 source for the selective N-formylation and N-methylation of amines highlights its importance in green chemistry. This utilization not only demonstrates methanol's versatility as a reagent but also its contribution to developing more sustainable synthetic processes (Choi & Hong, 2018).
Propriétés
IUPAC Name |
(1-amino-2-methylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNONLWPYLPJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

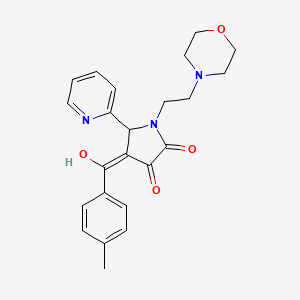
![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)
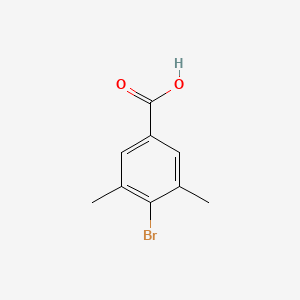
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2775553.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)
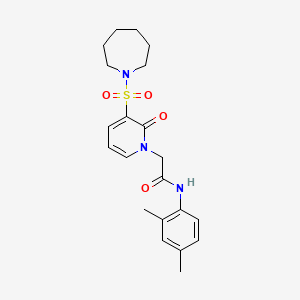
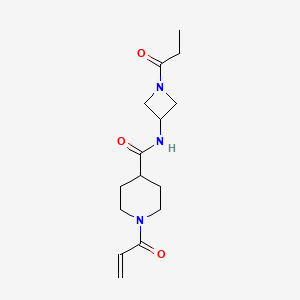
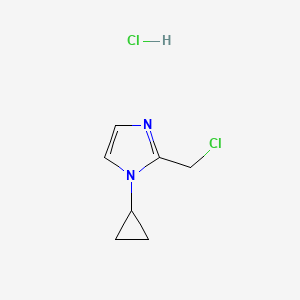
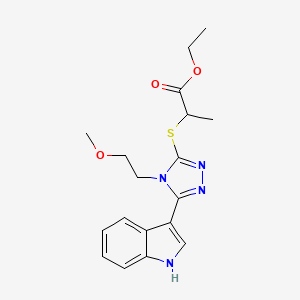
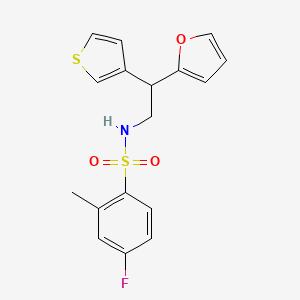
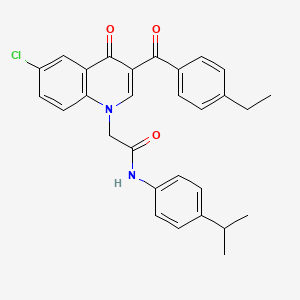
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)